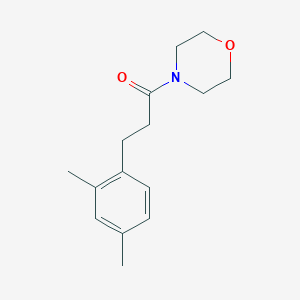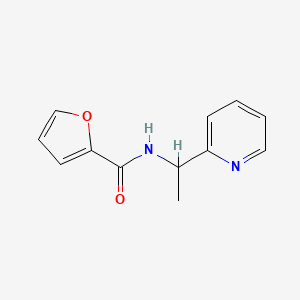
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one, also known as CCP, is a designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant and a psychoactive substance that is widely used in research laboratories for scientific purposes. CCP is a highly sought-after compound due to its ability to produce a range of biochemical and physiological effects.
Wirkmechanismus
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increased activation of the central nervous system, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one produces a range of effects on the central nervous system, including increased alertness, euphoria, and stimulation. It also produces a range of physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one has been shown to have a high potential for abuse and dependence, and its use can lead to a range of adverse effects, including psychosis, seizures, and cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is a valuable tool for studying the effects of synthetic cathinones on the central nervous system. It is readily available, and its synthesis method is well-established. However, its use is associated with a range of safety concerns, and its effects on the human body are not well-understood. Therefore, caution should be exercised when using 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is the development of new drugs based on the structure of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one for the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one on the central nervous system and its potential for abuse and dependence. Further research is also needed to understand the mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one and its interaction with neurotransmitter systems.
Synthesemethoden
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is synthesized by reacting 3-(3-chloro-4-methylphenyl)propan-1-ol with pyrrolidine and a reducing agent. The reaction is carried out in the presence of an acid catalyst and a solvent. The resulting product is then purified using various methods, including recrystallization and column chromatography. The synthesis method for 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is well-established, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is widely used in research laboratories to study its effects on the central nervous system. It is commonly used as a reference compound for the development of new psychoactive substances. 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is also used to study the mechanism of action of synthetic cathinones and their interaction with neurotransmitter systems. In addition, 3-(3-Chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one is used in the development of new drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-4-5-12(10-13(11)15)6-7-14(17)16-8-2-3-9-16/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBGBPIGHPJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)


![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)
![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7505342.png)
![Phenyl-[4-(1-phenylcyclobutanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7505348.png)
![N-[(4-fluoro-3-methylphenyl)methyl]acetamide](/img/structure/B7505363.png)
![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)